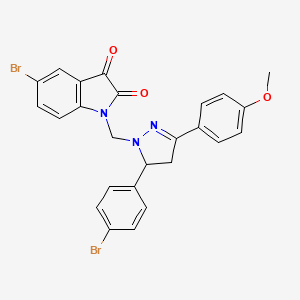
5-bromo-1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C25H19Br2N3O3 and its molecular weight is 569.253. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Synthesized indoline compounds, including derivatives closely related to the specified chemical, have been studied for their corrosion inhibition performance on N80 steel in hydrochloric acid solutions. Techniques such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have shown these inhibitors to be of mixed type, adhering to the N80 steel surface according to the Langmuir adsorption isotherm. The surface morphology of inhibited specimens was characterized, demonstrating the compounds' potential in corrosion protection applications (Yadav, Sarkar, & Purkait, 2015).
Anticancer Activity
Research into novel isatin-based conjugates incorporating thiazolidine and pyrazoline moieties revealed significant antitumor activity. One study identified a compound within this class showing selective efficacy against leukemia cell lines, indicating a promising avenue for cancer treatment development. This specific compound exemplifies the potential of such molecular structures in targeted cancer therapies (Havrylyuk, Kovach, Zimenkovsky, Vasylenko, & Lesyk, 2011).
Photochromic and Fluorescent Properties
New asymmetric dihetarylethenes derived from indoline compounds, featuring methoxy and bromophenyl groups, exhibit photochromic and fluorescent properties in solution. These findings are significant for the development of materials with potential applications in molecular switches, optical storage devices, and fluorescence microscopy, where controlled photochromic behavior is essential (Shepelenko et al., 2014).
Green Chemistry Synthesis
The L-proline-catalyzed synthesis of complex heterocyclic compounds, including those similar to the specified chemical, highlights the role of green chemistry in developing environmentally friendly synthetic methodologies. This "on water" protocol underscores the importance of high atom economy and the environmental benefits of eliminating extraction and purification steps, paving the way for sustainable chemical synthesis practices (Rajesh, Bala, Perumal, & Menéndez, 2011).
properties
IUPAC Name |
5-bromo-1-[[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br2N3O3/c1-33-19-9-4-15(5-10-19)21-13-23(16-2-6-17(26)7-3-16)30(28-21)14-29-22-11-8-18(27)12-20(22)24(31)25(29)32/h2-12,23H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQPXJRGQFPWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)CN4C5=C(C=C(C=C5)Br)C(=O)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

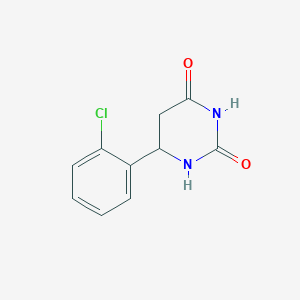
![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2930488.png)
![6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2930490.png)
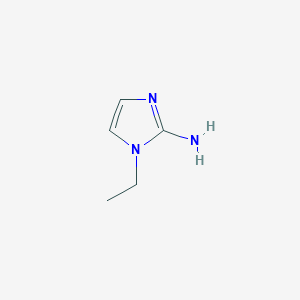

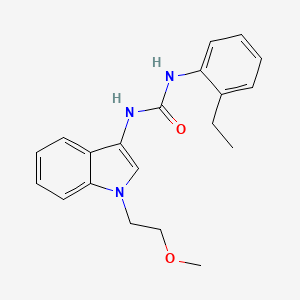
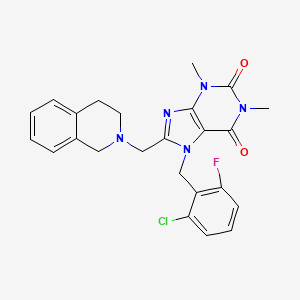
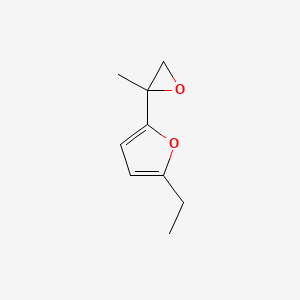
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)

![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)
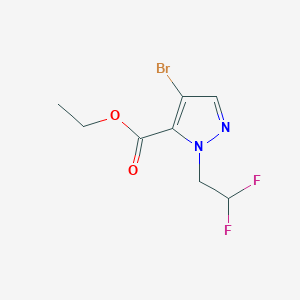
![3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2930508.png)
